molecular formula C25H23NO5 B15307457 4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenoxy)butanoic acid CAS No. 2007919-48-2

4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenoxy)butanoic acid

Katalognummer: B15307457
CAS-Nummer: 2007919-48-2
Molekulargewicht: 417.5 g/mol
InChI-Schlüssel: IOEAPGPRAFSEQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenoxy)butanoic acid is a complex organic compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenoxy)butanoic acid typically involves the protection of amino acids using the Fmoc group. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes multiple steps of protection, deprotection, and coupling reactions to achieve high purity and yield. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality control of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenoxy)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenoxy)butanoic acid is widely used in scientific research, including:

Wirkmechanismus

The mechanism of action of 4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenoxy)butanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The compound is then deprotected under mild basic conditions, allowing the amino group to participate in peptide bond formation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenoxy)butanoic acid is unique due to its specific structure that combines the Fmoc protecting group with a butanoic acid backbone. This combination provides stability and reactivity, making it highly valuable in peptide synthesis and other research applications .

Eigenschaften

CAS-Nummer

2007919-48-2

Molekularformel

C25H23NO5

Molekulargewicht

417.5 g/mol

IUPAC-Name

4-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenoxy]butanoic acid

InChI

InChI=1S/C25H23NO5/c27-24(28)10-5-15-30-18-13-11-17(12-14-18)26-25(29)31-16-23-21-8-3-1-6-19(21)20-7-2-4-9-22(20)23/h1-4,6-9,11-14,23H,5,10,15-16H2,(H,26,29)(H,27,28)

InChI-Schlüssel

IOEAPGPRAFSEQF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)OCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.